molecular formula C14H12ClN3O B186253 3-Amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol CAS No. 27610-14-6

3-Amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol

Cat. No.: B186253
CAS No.: 27610-14-6
M. Wt: 273.72 g/mol
InChI Key: ZAXFFQSOWYVGER-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol is a heterocyclic organic compound with the molecular formula C14H12ClN3O. It is known for its unique structure, which includes a quinazoline core substituted with amino, chloro, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with formamide, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloro-4-phenylquinazoline: Similar structure but lacks the hydroxyl group.

    6-Chloro-4-quinazolinol: Similar core structure but different substituents.

    3,4-Dihydro-4-phenylquinazoline: Lacks the amino and chloro groups

Uniqueness

3-Amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-6-chloro-4-phenylquinazolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-6-7-13-12(8-11)14(19,18(16)9-17-13)10-4-2-1-3-5-10/h1-9,19H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFFQSOWYVGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)N=CN2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950282
Record name 3-Amino-6-chloro-4-phenyl-3,4-dihydroquinazolin-4-ol
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Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27610-14-6
Record name 3-Amino-6-chloro-3,4-dihydro-4-phenyl-4-quinazolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27610-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol
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Record name 3-Amino-6-chloro-4-phenyl-3,4-dihydroquinazolin-4-ol
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Record name 3-amino-6-chloro-3,4-dihydro-4-phenylquinazolin-4-ol
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Synthesis routes and methods I

Procedure details

A mixture of 0.1 mole of 2'-benzoyl-4'-chloroformanilide and 0.15 mole of hydrazine are stirred at room temperature in ethanol. Stirring is continued for 20 hours. The reaction mixture is chilled, and the precipitate filtered. The solid is washed and recrystallized from dimethylformamide to give 3-amino-6-chloro-3,4-dihydro-4-hydroxy-4-phenylquinazoline.
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Synthesis routes and methods II

Procedure details

To a solution of 2.7 parts of 5-chloro-2-formamidobenzophenone in 40 volume parts of ethanol is added 2.5 volume parts of hydrazine hydrate, followed by refluxing for 20 minutes. After cooling, the resulting crystals are recovered by filtration and washed with ethanol and ether and then dried. This procedure gives 3-amino-6-chloro-3,4-dihydro-4-hydroxy-4-phenylquinazoline as crystals melting at 189° to 192° C. Yield: 95%.
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Synthesis routes and methods III

Procedure details

To a solution of 0.29 part of 5-chloro-2-dimethylaminomethyleneaminobenzophenone in 4 volume parts of ethanol are added 0.2 volume part of hydrazine hydrate and 0.06 volume part of glacial acetic acid. The mixture is shaken and kept standing at room temperature for about 30 minutes. The resulting crystals are recovered by filtration and washed with ethanol and then dried, whereby 3-amino-6-chloro-3,4-dihydro-4-hydroxy-4-phenylquinazoline is obtained as colorless needles melting at 185° (softening) to 192° C. This compound is identical with the product obtained in Example 1. Yield: 95%.
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